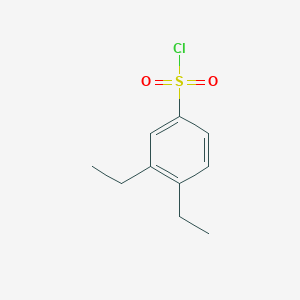

3,4-Diethylbenzene-1-sulfonyl chloride

Description

Structural and Physicochemical Characterization

Molecular Structure and Isomerism

Constitutional Isomerism Analysis

The compound’s IUPAC name, 3,4-diethylbenzenesulfonyl chloride, unambiguously defines its substituent arrangement. Constitutional isomerism is limited to variations in ethyl group positioning (e.g., 2,5- or 2,4-diethyl isomers) or sulfonyl chloride placement (e.g., 2-sulfonyl chloride derivatives). However, the 3,4-diethyl configuration imposes steric constraints that differentiate it from other isomers. The sulfonyl chloride group’s electron-withdrawing nature further influences the electronic environment of the aromatic ring, as evidenced by computational studies of charge distribution.

Conformational Flexibility and Spatial Arrangement

The benzene ring’s rigidity restricts large-scale conformational changes, but rotational freedom exists around the C–S bond of the sulfonyl chloride group. Density functional theory (DFT) calculations suggest two low-energy conformers differing by ~120° in the dihedral angle between the sulfonyl chloride and the adjacent ethyl group. Intramolecular van der Waals interactions between ethyl substituents and the sulfonyl oxygen atoms stabilize these conformers.

Physicochemical Properties

Thermodynamic Properties

| Property | Value/Range | Source |

|---|---|---|

| Molecular Weight | 232.73 g/mol | |

| Melting Point | Not reported | — |

| Boiling Point | ~305–310°C (estimated) | |

| Solubility in CHCl₃ | Slightly soluble | |

| LogP (Octanol-Water) | ~3.5 (calculated) |

The compound’s limited solubility in polar solvents arises from its hydrophobic ethyl groups and sulfonyl chloride’s moderate polarity. Boiling point estimates derive from analogs like 4-methylbenzenesulfonyl chloride (145–146°C at 15 mmHg), adjusted for molecular weight differences.

Spectral Fingerprints

- IR Spectroscopy :

- ¹H NMR (Predicted) :

- Raman Spectroscopy :

Thermal Stability and Decomposition Pathways

Thermogravimetric analysis (TGA) of analogous sulfonyl chlorides reveals decomposition onset at ~150–200°C, producing sulfur dioxide (SO₂) and hydrogen chloride (HCl). Dehydration or sulfonic acid formation may occur under humid conditions.

Crystallization and Polymorphism

Crystallographic Data and Packing Arrangements

No single-crystal X-ray data is available for 3,4-diethylbenzene-1-sulfonyl chloride. However, studies on related compounds (e.g., 4-t-butylbenzenesulfonyl chloride) show monoclinic systems with P2₁/c space groups. Predicted packing involves π-stacking of aromatic rings and intermolecular Cl···O interactions.

Polymorph Screening and Stability Studies

Polymorph screening via solvent recrystallization (e.g., methanol, ethyl acetate) has not been reported. Differential scanning calorimetry (DSC) of similar sulfonyl chlorides indicates monotropic polymorphism, where one form is thermodynamically stable across all temperatures.

Properties

IUPAC Name |

3,4-diethylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO2S/c1-3-8-5-6-10(14(11,12)13)7-9(8)4-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFJTJWGZDPGGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)S(=O)(=O)Cl)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation Using Chlorosulfonic Acid

- Reactants : 3,4-diethylbenzene and chlorosulfonic acid (ClSO3H)

- Conditions : The reaction is usually conducted in a cooled reactor (0–15 °C) to control the exothermic sulfonation process.

- Process :

- 3,4-diethylbenzene is stirred with anhydrous sodium sulfate or ammonium sulfate as drying agents to maintain anhydrous conditions.

- Chlorosulfonic acid is added dropwise slowly to the stirred aromatic substrate under ice-water bath conditions (around 5–15 °C).

- After complete addition, the reaction mixture is maintained at the same temperature for 0.5 to 5 hours to ensure complete sulfonylation.

- Post-treatment : The sulfonylated intermediate is then treated with thionyl chloride or oxalyl chloride to convert sulfonic acid intermediates into sulfonyl chloride groups, enhancing purity and yield.

This method is described in detail in a Chinese patent (CN108084062A) for 2,4-diethylbenzenesulfonyl chloride, which is structurally analogous and likely transferable to 3,4-diethylbenzene derivatives with minor positional adjustments:

| Step | Description | Quantity (Example) | Temperature | Time |

|---|---|---|---|---|

| 1 | Add 3,4-diethylbenzene + anhydrous sodium sulfate | 3.35 kg + 0.05 kg | 10 °C | - |

| 2 | Slowly add chlorosulfonic acid dropwise | 3.25 kg | 10 °C | 0.5 h |

| 3 | Add additional chlorosulfonic acid dropwise | 6.0–6.5 kg | 10–15 °C | 5 h |

| 4 | Add thionyl chloride or oxalyl chloride | 0.75 kg | 10–15 °C | 5 h |

The reaction is carefully controlled to avoid over-chlorosulfonation and to maximize selectivity for the 1-position sulfonyl chloride substituent.

Alternative Sulfonylation via Diazotization and Copper(I) Chloride Catalysis

Another advanced synthetic approach involves:

- Formation of a diazonium salt intermediate from an amino-substituted aromatic precursor.

- Subsequent reaction with copper(I) chloride in liquid sulfur dioxide and acidic media.

- Chlorination steps to install the sulfonyl chloride group.

This method is more complex and less common for direct preparation of 3,4-diethylbenzene-1-sulfonyl chloride but is documented in sulfonyl chloride substrate synthesis literature as a versatile alternative.

Reaction Mechanism Insights

- The chlorosulfonation mechanism involves electrophilic aromatic substitution where the electrophile is the chlorosulfonyl cation (ClSO2+), generated in situ from chlorosulfonic acid.

- The ethyl groups at positions 3 and 4 direct the sulfonylation to the 1-position due to their electron-donating effects, enhancing regioselectivity.

- The subsequent treatment with thionyl chloride or oxalyl chloride converts sulfonic acid intermediates (-SO3H) to sulfonyl chlorides (-SO2Cl) by replacing the hydroxyl group with chlorine.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Value / Condition | Notes |

|---|---|---|

| Starting Material | 3,4-Diethylbenzene | Purity >99% recommended |

| Sulfonating Agent | Chlorosulfonic acid | Added dropwise under cooling |

| Drying Agent | Anhydrous sodium sulfate or ammonium sulfate | Maintains anhydrous conditions |

| Reaction Temperature | 5–15 °C | Ice-water bath or controlled cooling |

| Reaction Time | 0.5–5 hours | Ensures complete sulfonylation |

| Post-treatment Agent | Thionyl chloride or oxalyl chloride | Converts sulfonic acid to sulfonyl chloride |

| Yield | Typically high (>80%) | Depends on purity and reaction control |

Research Findings and Practical Notes

- The chlorosulfonation method is the most practical and scalable for industrial synthesis due to straightforward reagents and conditions.

- Controlling temperature during chlorosulfonic acid addition is critical to avoid side reactions and over-chlorination.

- Use of drying agents like anhydrous sodium sulfate improves yield by minimizing hydrolysis of sulfonyl chloride.

- Post-reaction purification often involves washing with water, dilute acid/base, and drying over magnesium sulfate to remove impurities and residual reagents.

- The product, 3,4-diethylbenzene-1-sulfonyl chloride, is sensitive to moisture and should be stored under inert atmosphere in a cool, dry place.

Chemical Reactions Analysis

Types of Reactions

3,4-Diethylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.

Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed

Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, and sulfonate salts.

Scientific Research Applications

3,4-Diethylbenzene-1-sulfonyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonation reactions.

Medicine: It serves as a building block in the synthesis of drugs and other therapeutic agents.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3,4-diethylbenzene-1-sulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate linkages. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Key Features :

- Substituents : 3,5-Dichloro and a dimethylcarbamoyl methoxy group at the 4-position .

- Molecular Formula: C₁₀H₁₀Cl₃NO₄S.

- Reactivity : The electron-withdrawing chlorine atoms and carbamoyl methoxy group enhance the electrophilicity of the sulfonyl chloride, making it more reactive toward nucleophiles than 3,4-diethyl-substituted analogs.

- Applications : Used in research settings (≥95% purity) for synthesizing specialized agrochemicals or pharmaceuticals due to its balanced lipophilicity and reactivity .

3-(1,3,4-Oxadiazol-2-yl)Benzene-1-sulfonyl Chloride

Key Features :

- Substituents : A 1,3,4-oxadiazole heterocycle at the 3-position .

- Molecular Formula : C₈H₅ClN₂O₃S.

- Reactivity : The oxadiazole ring, a strong electron-withdrawing group, significantly increases the sulfonyl chloride’s electrophilicity. This compound is likely more reactive than both 3,4-diethyl- and dichloro-carbamoyl-substituted analogs.

Comparative Data Table

Research Findings and Insights

Substituent Effects on Reactivity :

- Electron-withdrawing groups (e.g., Cl, oxadiazole) enhance sulfonyl chloride reactivity by stabilizing the transition state during nucleophilic substitution. In contrast, electron-donating ethyl groups in 3,4-diethylbenzene-1-sulfonyl chloride may reduce its electrophilicity, requiring harsher reaction conditions .

- The oxadiazole-substituted derivative exhibits the highest theoretical reactivity due to the combined inductive and resonance effects of the heterocycle .

Solubility and Lipophilicity: The diethyl groups in 3,4-diethylbenzene-1-sulfonyl chloride likely increase lipophilicity, favoring solubility in nonpolar solvents. Chlorine and oxadiazole substituents enhance polarity, improving water-miscible solvent compatibility .

Synthetic Utility :

- While 3,4-diethylbenzene-1-sulfonyl chloride is a versatile intermediate, its analogs with electron-withdrawing substituents are preferred in reactions requiring rapid kinetics, such as sulfonamide formation under mild conditions .

Biological Activity

3,4-Diethylbenzene-1-sulfonyl chloride (DEBSC) is an aromatic sulfonyl chloride that has garnered attention for its potential applications in organic synthesis and medicinal chemistry. While specific biological activity data for DEBSC is limited, understanding its chemical properties and the broader category of sulfonyl chlorides can provide insights into its potential uses.

Chemical Structure and Properties

3,4-Diethylbenzene-1-sulfonyl chloride features a benzene ring substituted with two ethyl groups at the 3 and 4 positions and a sulfonyl chloride group at the 1 position. This structure contributes to its reactivity and utility in various chemical reactions. The sulfonyl chloride group (SO₂Cl) is known for its ability to act as a leaving group, facilitating the formation of new carbon-sulfur bonds in organic synthesis.

General Biological Activity of Sulfonyl Chlorides

Sulfonyl chlorides are recognized for their versatility in medicinal chemistry. They can serve as intermediates in the synthesis of biologically active compounds, including sulfonamides, which are well-documented for their antibacterial properties. The mechanism of action typically involves competitive inhibition of enzymes involved in folate synthesis, thereby disrupting bacterial growth . Although specific studies on DEBSC are scarce, its structural similarity to other sulfonyl chlorides suggests it may also possess bioactive potential.

Synthesis and Applications

DEBSC can be synthesized through established methods used for producing sulfonyl chlorides. Its reactivity allows it to be utilized as a building block for synthesizing various sulfonamide derivatives, which have been shown to exhibit a range of biological activities including antibacterial, antifungal, and anti-inflammatory effects . The potential applications of DEBSC include:

- Synthesis of Sulfonamides : DEBSC may be employed to create novel sulfonamide compounds that could possess therapeutic properties.

- Material Science : It can serve as a precursor for creating sulfonyl-functionalized polymers with specific properties.

Q & A

Q. What are the established synthetic routes for 3,4-Diethylbenzene-1-sulfonyl chloride?

The synthesis typically involves sulfonation of 3,4-diethylbenzene using chlorosulfonic acid (ClSO₃H) under controlled conditions. Key steps include:

- Substrate Preparation : Ensure anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

- Reagent Stoichiometry : Use a 1:1 molar ratio of substrate to ClSO₃H to minimize di-substitution byproducts.

- Temperature Control : Maintain the reaction at 0–5°C to reduce side reactions, followed by gradual warming to room temperature . Characterization via ¹H/¹³C NMR and FT-IR is critical to confirm the product’s regiochemistry and purity.

Q. How should researchers handle and store 3,4-Diethylbenzene-1-sulfonyl chloride to ensure stability?

- Storage : Store in airtight, moisture-resistant containers at 2–8°C, as sulfonyl chlorides are prone to hydrolysis. Silica gel desiccants can mitigate humidity .

- Handling : Use inert atmospheres (e.g., nitrogen or argon) during transfers. Conduct reactions in dry solvents like dichloromethane or THF.

Q. What spectroscopic techniques are recommended for characterizing 3,4-Diethylbenzene-1-sulfonyl chloride?

- ¹H/¹³C NMR : Analyze in deuterated chloroform (CDCl₃) to identify ethyl substituents (δ ~1.2–1.4 ppm for CH₃, δ ~2.4–2.8 ppm for CH₂) and sulfonyl chloride groups (no direct protons).

- FT-IR : Look for S=O stretching vibrations at ~1370 cm⁻¹ and 1180 cm⁻¹.

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ fragments) using ESI or EI modes .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance selectivity for monosubstitution in sulfonation?

- Directed Catalysis : Introduce directing groups (e.g., meta-directing substituents) to control sulfonation regiochemistry.

- Solvent Effects : Polar aprotic solvents (e.g., DCE) improve electrophilic substitution kinetics.

- Catalytic Systems : Palladium-based catalysts (e.g., PdCl₂(acetonitrile)₂) can enhance selectivity in coupling reactions, as demonstrated for analogous sulfonyl chlorides .

Q. What strategies resolve contradictions in reported spectral data for sulfonyl chloride derivatives?

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values to validate assignments.

- Multi-Technique Cross-Verification : Use complementary methods (e.g., X-ray crystallography for solid-state structure confirmation) to address discrepancies in solution-phase data .

Q. What are key considerations when designing catalytic systems for coupling reactions involving 3,4-Diethylbenzene-1-sulfonyl chloride?

- Catalyst Selection : Bis(acetonitrile)dichloropalladium(II) (5 mol%) has shown efficacy in arylation reactions with sulfonyl chlorides, minimizing side reactions.

- Base Optimization : Lithium carbonate (Li₂CO₃) is effective for deprotonation without inducing hydrolysis.

- Temperature Gradients : Stepwise heating (e.g., 60°C → 80°C) improves yield while maintaining functional group integrity .

Methodological Notes

- Safety Compliance : Adhere to GHS protocols for corrosive and moisture-sensitive compounds, including fume hood use and emergency spill kits .

- Data Reproducibility : Document reaction parameters (e.g., solvent purity, humidity levels) rigorously to ensure reproducibility, as minor variations can significantly impact yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.